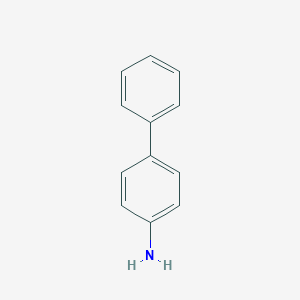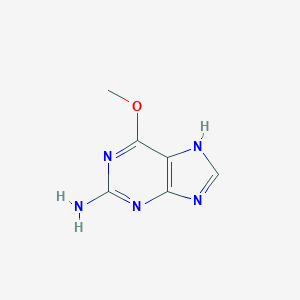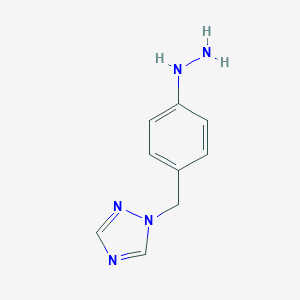
N-(9-吖啶基)马来酰亚胺
描述
N-(9-Acridinyl)maleimide: is a maleimide derivative that has gained significant attention due to its unique properties and applications. This compound is particularly known for its use as a fluorescent thiol reagent, which means it can react with thiol groups to produce a fluorescent product. This property makes it valuable in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
Chemistry: N-(9-Acridinyl)maleimide is used as a fluorescent probe for detecting thiol groups in various chemical compounds. Its high specificity and sensitivity make it an excellent tool for studying thiol-containing molecules.
Biology: In biological research, N-(9-Acridinyl)maleimide is employed to label and detect thiol groups in proteins and other biomolecules. This application is crucial for studying protein structure and function, as well as for investigating cellular redox states .
Medicine: Its ability to produce a fluorescent signal upon reaction with thiols makes it a valuable tool for developing diagnostic assays .
Industry: In industrial settings, N-(9-Acridinyl)maleimide can be used for quality control and monitoring processes that involve thiol-containing compounds. Its fluorescence properties enable sensitive and accurate detection of thiols in various products .
作用机制
Target of Action
N-(9-Acridinyl)maleimide is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds, including cysteine and glutathione . These compounds play crucial roles in cellular functions, such as protein synthesis and antioxidant defense .
Mode of Action
N-(9-Acridinyl)maleimide interacts with its targets through a coupling reaction . Although the compound itself shows no substantial fluorescence, its coupling products with thiol compounds exhibit strong blue fluorescence . This property is utilized for the fluorometrical analysis of cysteine and glutathione .
Biochemical Pathways
The biochemical pathways affected by N-(9-Acridinyl)maleimide are those involving cysteine and glutathione. The compound’s interaction with these thiol compounds can influence various cellular processes, including protein function and redox balance .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of N-(9-Acridinyl)maleimide’s action is the production of strong blue fluorescent derivatives when coupled with thiol compounds . This fluorescence is used for the sensitive detection and analysis of cysteine and glutathione .
Action Environment
The action of N-(9-Acridinyl)maleimide can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, the formation of dust and aerosols should be avoided, and the compound should be used only in areas with appropriate exhaust ventilation .
生化分析
Biochemical Properties
N-(9-Acridinyl)maleimide itself does not exhibit substantial fluorescence. Its coupling products with thiol compounds exhibit strong blue fluorescence . This property makes it suitable for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
Molecular Mechanism
The molecular mechanism of action of N-(9-Acridinyl)maleimide involves its reaction with thiol compounds. It forms coupling products with these compounds, which then exhibit strong blue fluorescence . This suggests that it may interact with enzymes, proteins, and other biomolecules containing thiol groups.
准备方法
Synthetic Routes and Reaction Conditions: N-(9-Acridinyl)maleimide is synthesized from 9-aminoacridine and maleic anhydride through a dehydratic cyclization process in polyphosphoric acid . The reaction proceeds as follows:
Condensation Reaction: 9-aminoacridine reacts with maleic anhydride to form N-(9-acridinyl)maleamic acid.
Dehydratic Cyclization: The N-(9-acridinyl)maleamic acid undergoes cyclization in the presence of polyphosphoric acid to yield N-(9-acridinyl)maleimide.
Industrial Production Methods: While specific industrial production methods for N-(9-Acridinyl)maleimide are not extensively documented, the laboratory synthesis methods can be scaled up for industrial production. The key steps involve ensuring the availability of high-purity starting materials (9-aminoacridine and maleic anhydride) and optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: N-(9-Acridinyl)maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for various analytical applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine and glutathione.
Conditions: The reactions typically occur in aqueous or organic solvents at room temperature.
Major Products: The major products formed from the reaction of N-(9-Acridinyl)maleimide with thiol compounds are fluorescent derivatives. These products exhibit strong blue fluorescence, which is utilized in various analytical techniques .
相似化合物的比较
N-(9-Acridinyl)succinimide: Similar to N-(9-Acridinyl)maleimide, this compound reacts with thiol groups but has different fluorescence properties.
N-ethylmaleimide: Another maleimide derivative that reacts with thiol groups but lacks the fluorescent properties of N-(9-Acridinyl)maleimide.
Uniqueness: N-(9-Acridinyl)maleimide is unique due to its strong blue fluorescence upon reaction with thiol groups. This property distinguishes it from other maleimide derivatives and makes it particularly valuable for fluorescence-based analytical applications .
属性
IUPAC Name |
1-acridin-9-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFIKBMPEOEIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198030 | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49759-20-8 | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)


![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)







